molecular formula C13H7Cl2N3O4S B11097216 N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11097216
M. Wt: 372.2 g/mol
InChI Key: LANZEBSPTVKAOC-UHFFFAOYSA-N
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Description

3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that features a benzisothiazole core substituted with a nitro group and a 2,5-dichloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves the following steps:

    Amination: The attachment of the 2,5-dichloroanilino group to the benzisothiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The chlorine atoms in the 2,5-dichloroanilino moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted anilines.

Scientific Research Applications

3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,5-dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The 2,5-dichloroanilino moiety may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroaniline: A precursor in the synthesis of the target compound.

    3,5-Dichloroaniline: Another isomer with similar chemical properties.

    2,4-Dichloroaniline: Used in the production of dyes and pigments.

Uniqueness

3-(2,5-Dichloroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a 2,5-dichloroanilino moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H7Cl2N3O4S

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H7Cl2N3O4S/c14-7-1-4-10(15)11(5-7)16-13-9-3-2-8(18(19)20)6-12(9)23(21,22)17-13/h1-6H,(H,16,17)

InChI Key

LANZEBSPTVKAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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